molecular formula C5H5ClF2N2O2S B11708790 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride

3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B11708790
M. Wt: 230.62 g/mol
InChI Key: WVBYLZBJKDWXBT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1245822-61-0) is a sulfonyl chloride derivative of a pyrazole ring substituted with a difluoromethyl group at position 3 and a methyl group at position 1. This compound is industrially relevant, as evidenced by its inclusion in chemical product catalogs . Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other functionalized compounds for pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C5H5ClF2N2O2S

Molecular Weight

230.62 g/mol

IUPAC Name

5-(difluoromethyl)-2-methylpyrazole-3-sulfonyl chloride

InChI

InChI=1S/C5H5ClF2N2O2S/c1-10-4(13(6,11)12)2-3(9-10)5(7)8/h2,5H,1H3

InChI Key

WVBYLZBJKDWXBT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)F)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring is constructed via cyclocondensation reactions. A common precursor is 1-amino-1,1,2,2-tetrafluoroethane, which reacts with ethylene compounds under basic conditions to form intermediates that are subsequently treated with hydrazines.

Example Protocol :

  • Reagents : 1-Amino-1,1,2,2-tetrafluoroethane, ethylene compound (e.g., ethyl acrylate), hydrazine hydrate.

  • Conditions :

    • Acidic hydrolysis followed by neutralization with NaOH.

    • Cyclization at 80–100°C for 6–12 hours.

  • Outcome : Yields 60–75% of 1-methyl-3-difluoromethylpyrazole intermediate.

Difluoromethylation

Difluoromethyl groups are introduced via nucleophilic substitution or radical-mediated processes. Patents highlight the use of difluoromethylating agents like ClCF₂H or BrCF₂H under palladium catalysis.

Key Reaction :

Pyrazole-NH+ClCF2HPd(PPh3)4,BasePyrazole-CF2H+HCl\text{Pyrazole-NH} + \text{ClCF}2\text{H} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{Pyrazole-CF}2\text{H} + \text{HCl}

  • Yield : 70–85%.

Sulfonation and Chlorination

The sulfonyl chloride group is introduced via a two-step process:

Sulfonation

Pyrazole derivatives are sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. This step requires strict temperature control to avoid over-sulfonation.

Conditions :

  • Molar Ratio : 1:1.2 (pyrazole:ClSO₃H).

  • Time : 2–4 hours.

  • Yield : 65–80%.

Chlorination

The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) to form the sulfonyl chloride. Excess SOCl₂ is removed via distillation.

Conditions :

  • Temperature : Reflux at 70°C.

  • Time : 3–5 hours.

  • Yield : 90–95%.

Alternative Routes and Optimizations

One-Pot Synthesis

Recent patents describe a streamlined one-pot method combining cyclization, difluoromethylation, and sulfonation-chlorination. This approach reduces purification steps and improves overall yield (50–60%).

Advantages :

  • Eliminates intermediate isolation.

  • Uses non-corrosive reagents (e.g., avoiding gaseous HCl).

Solvent and Catalyst Screening

Optimization studies compare solvents and catalysts:

ParameterOptions TestedOptimal ChoiceYield Improvement
Sulfonation Solvent DCM, THF, TolueneDichloromethane (DCM)+15%
Chlorination Agent SOCl₂, PCl₅, (COCl)₂Thionyl chloride+20%
Catalyst Pd(PPh₃)₄, CuI, FeCl₃Pd(PPh₃)₄+25%

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-chlorination or ring-opening side reactions.

  • Solution : Use of stoichiometric SOCl₂ and low temperatures.

Moisture Sensitivity

  • Issue : Sulfonyl chloride hydrolysis to sulfonic acid.

  • Solution : Anhydrous conditions and inert atmosphere (N₂/Ar) .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against a range of pathogenic bacteria and fungi. Research has shown that derivatives of pyrazole, including 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride, exhibit notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

Bacteria SpeciesZone of Inhibition (mm)MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1264
Pseudomonas aeruginosa10128

In a study assessing various pyrazole derivatives, this compound demonstrated moderate antibacterial activity, indicating its potential as a lead compound for further development in antimicrobial therapies .

Antifungal Properties

The compound has also been tested for antifungal activity against several phytopathogenic fungi. Notably, derivatives containing the difluoromethyl group have shown promising results in inhibiting fungal growth.

Case Study: Antifungal Screening
A series of pyrazole derivatives, including those derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride, were evaluated for their effectiveness against common fungal pathogens. One derivative exhibited an EC50 value of 2.432 µg/mL against Botrytis cinerea, indicating strong antifungal potential .

Fungicides

The compound serves as an important intermediate in the synthesis of fungicides. Its ability to inhibit fungal growth makes it suitable for developing new agricultural chemicals aimed at protecting crops from fungal diseases.

Synthesis Pathway
Research indicates that the compound can be transformed into various acyl chloride derivatives that are useful in formulating fungicides. The synthesis often involves reacting with metal fluorides to enhance its reactivity and efficacy in agricultural applications .

Anti-inflammatory Properties

Recent studies have also explored the anti-inflammatory effects of sulfonamide derivatives related to this compound. The mechanism often involves inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity . This reactivity makes it a valuable tool in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride with analogous sulfonyl chloride derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Purity Applications/Notes
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride C₅H₅ClF₂N₂O₂S 238.62 (calc.) 1245822-61-0 -SO₂Cl at C5, -CF₂H at C3, -CH₃ at N1 95%+ Intermediate for sulfonamide synthesis
5-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride C₈H₄ClF₃N₂O₃S 301 1487357-18-5 -SO₂Cl on furan, -CF₃ at pyrazole 95% Potential agrochemical intermediate
3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride C₇H₄ClF₃O₂S 252.62 (calc.) EN300-366220 -SO₂Cl at C1, -CF₂H at C3, -F at C4 95% Reactivity studies in aromatic systems
4-(1,3-Dioxolan-2-yl)-1-methyl-1H-pyrazole-5-sulfonyl chloride C₇H₈ClN₂O₄S 262.66 (calc.) EN300-702588 -SO₂Cl at C5, dioxolane at C4 95% Specialty chemical synthesis

Key Observations :

  • Substituent Reactivity: The difluoromethyl group (-CF₂H) in the title compound enhances electrophilicity at the sulfonyl chloride group compared to non-fluorinated analogues. However, trifluoromethyl (-CF₃) substituents (e.g., in the furan derivative ) may increase steric hindrance and lipophilicity (LogP = 2.50 for the furan compound vs. unmeasured for the title compound).
  • Positional Effects : The placement of the sulfonyl chloride group on the pyrazole ring (C5 in the title compound vs. C4 in the dioxolane derivative ) influences regioselectivity in subsequent reactions.

Comparative Reactivity :

  • Sulfonyl chlorides on pyrazole rings (e.g., the title compound) are more reactive toward nucleophilic substitution than those on benzene rings (e.g., 3-(difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride ) due to the electron-withdrawing nature of the pyrazole nitrogen atoms.

Biological Activity

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group. Its unique structure allows for various interactions with biological targets, particularly enzymes, making it an important candidate for therapeutic development.

  • Molecular Formula : C5_5H5_5ClF2_2N2_2O2_2S
  • Molecular Weight : 230.62 g/mol
  • IUPAC Name : 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride

The primary biological activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is attributed to its ability to act as an enzyme inhibitor . The sulfonyl chloride moiety can react with nucleophilic residues in enzyme active sites, leading to covalent modification and inhibition of enzymatic activity. This mechanism is particularly relevant for designing therapeutic agents targeting specific enzymes involved in various diseases .

Antifungal Activity

Research indicates that derivatives of pyrazole compounds, including those similar to 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride, exhibit antifungal properties. For instance, studies have shown that certain pyrazole derivatives demonstrate significant activity against fungal pathogens such as Botrytis cinerea and Rhizoctonia solani at concentrations around 50 ppm . This suggests potential applications in agricultural settings as antifungal agents.

Enzyme Inhibition

The sulfonyl chloride group in the compound is particularly reactive towards nucleophilic sites on proteins, allowing it to inhibit enzymes effectively. For example, compounds structurally related to this pyrazole have been shown to inhibit monoamine oxidase (MAO), which is critical in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, providing therapeutic effects for conditions like depression and anxiety.

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is crucial for optimizing its biological activity. The following table summarizes key findings from various studies:

CompoundModificationBiological ActivityReference
3aN-Methyl GroupMAO-B Inhibition
3bSulfonamide GroupAntimicrobial
3cCarboxylic Acid GroupAntifungal

These modifications highlight the importance of specific functional groups in enhancing the biological efficacy of pyrazole derivatives.

Case Studies

A notable study focused on optimizing pyrazole sulfonamides for treating Trypanosoma brucei, the causative agent of African sleeping sickness. The study revealed that modifying the pyrazole head group significantly improved the compounds' potency and blood-brain barrier permeability, which are critical factors for effective treatment .

Additionally, another study evaluated a series of pyrazole derivatives against various microbial strains, demonstrating promising antibacterial and antifungal activities. The results indicated that structural modifications could lead to enhanced efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of the pyrazole core followed by chlorination. Key steps include:

Reacting 1-methyl-3-(difluoromethyl)pyrazole with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate.

Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to achieve sulfonyl chloride formation .

  • Critical Factors : Excess SOCl₂ improves chlorination efficiency, but side reactions (e.g., ring chlorination) may occur at elevated temperatures. Monitoring via <sup>19</sup>F NMR can track difluoromethyl group stability .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • Spectroscopy : <sup>1</sup>H/<sup>19</sup>F NMR to verify substituent positions (e.g., difluoromethyl at C3, methyl at N1) and absence of hydrolyzed byproducts (e.g., sulfonic acids) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]<sup>+</sup> at m/z 239.98 (calculated for C₅H₆ClF₂N₂O₂S) .

Q. What safety protocols are critical when handling this sulfonyl chloride?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use due to lachrymatory and corrosive hazards .
  • Storage : Sealed under inert gas (argon) at 2–8°C to prevent hydrolysis. Stability tests show decomposition >10% after 30 days at room temperature .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model sulfonation/chlorination transition states. For example, B3LYP/6-31G* basis sets predict activation energies for competing pathways (e.g., sulfonic acid vs. sulfone formation) .
  • Machine Learning : Train models on existing pyrazole sulfonyl chloride datasets to predict optimal solvent systems (e.g., dichloromethane vs. THF) for regioselective functionalization .

Q. What strategies resolve contradictions in spectral data for structurally analogous compounds?

  • Methodological Answer :

  • Dynamic NMR Analysis : For overlapping signals (e.g., rotational isomers of the sulfonyl chloride group), variable-temperature <sup>1</sup>H NMR (25–60°C) can decouple splitting patterns .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., difluoromethyl vs. trifluoromethyl groups) using single-crystal structures. Example: C3-substituted pyrazoles show bond angles of 113.5° for C-S-Cl .

Q. How do electronic effects of the difluoromethyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs. The difluoromethyl group’s electron-withdrawing nature accelerates sulfonamide formation with amines (e.g., 2x faster than methyl analogs) but retards hydrolysis .
  • Hammett Analysis : Linear free-energy relationships (σmeta = 0.43 for CF₂H) correlate substituent effects with reactivity in SNAr reactions .

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